![molecular formula C18H16N2O3 B2837266 乙酸N-[2-(2-氰-2-苯乙酰)苯基]酯 CAS No. 866042-19-5](/img/structure/B2837266.png)

乙酸N-[2-(2-氰-2-苯乙酰)苯基]酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

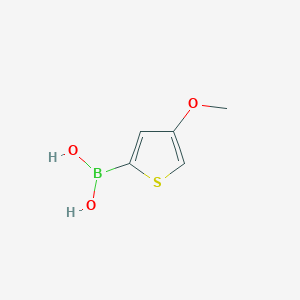

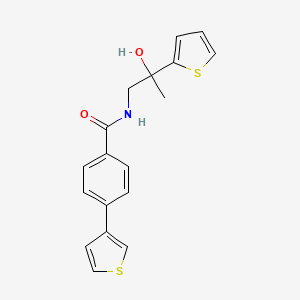

Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate is a chemical compound with the molecular formula C18H16N2O3 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Detailed structural analysis would require more specific information such as bond lengths and angles, which are typically obtained through experimental methods like X-ray crystallography or computational chemistry techniques.科学研究应用

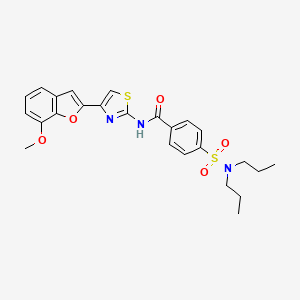

- Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate derivatives have been investigated as inhibitors of mitochondrial pyruvate transport . Pyruvate plays a crucial role in the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation. By inhibiting pyruvate transport, these compounds may impact metabolic pathways and cellular energy production.

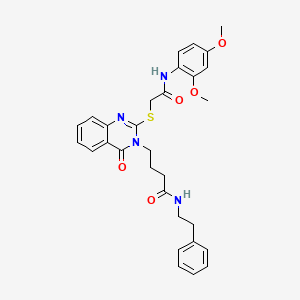

- Crystallographic studies reveal that the crystal structures of nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate (a related compound) assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions . These interactions contribute to the stability of the crystal packing. Understanding such interactions is essential for designing novel supramolecular materials.

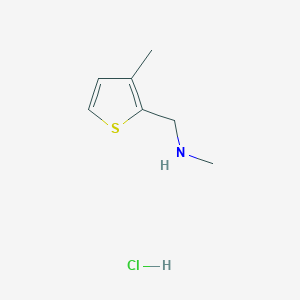

- Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate derivatives, specifically ethyl 2-cyanoacrylate, have been explored as monomers in radical polymerization reactions . These reactions can lead to the formation of polymers with unique properties, such as adhesives or coatings.

- Ethyl 2-cyanoacrylate, a derivative of our compound, has been used as a tissue adhesive. Researchers have evaluated its adhesive strength and compared it to traditional monofilament synthetic sutures . Understanding its effectiveness in wound closure and tissue bonding is crucial for medical applications.

- The mitochondrion, where pyruvate transport occurs, is involved in various biological and chemical processes beyond oxidative respiration. These include iron-sulfur cluster protein assembly, apoptosis, diauxic shift, and lipid metabolism . Investigating the role of our compound in these processes could yield valuable insights.

- Researchers and manufacturers can utilize ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate for custom synthesis and impurity analysis. BenchChem offers this compound, along with related services, including bulk manufacturing and sourcing.

Mitochondrial Pyruvate Transport Inhibition

Supramolecular Architectures

Radical Polymerization Initiator

Tissue Adhesive Strength

Biological and Chemical Processes

Custom Synthesis and Impurity Analysis

未来方向

Potential future directions for research on ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate could include further investigation into its synthesis, properties, and potential applications. For example, given the biofilm inhibition properties of a related compound , it could be interesting to explore whether ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate has similar biological activity.

属性

IUPAC Name |

ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-23-18(22)20-16-11-7-6-10-14(16)17(21)15(12-19)13-8-4-3-5-9-13/h3-11,15H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCOTFARWHQJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C(=O)C(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine](/img/structure/B2837183.png)

![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2837185.png)

![2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2837186.png)

![5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2837192.png)

![4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2837197.png)

![3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837202.png)